3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide
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Overview
Description
3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a difluorobenzene ring, a phenylpiperazine moiety, and a pyrimidine ring. These structural features contribute to its potential biological activities and applications in various scientific research areas.
Mechanism of Action
Target of Action
The primary target of the compound 3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for many functions in the body, including muscle movement and memory processing .
Mode of Action
This compound interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft . The result is an enhancement of cholinergic neurotransmission, which can have various effects depending on the specific location within the nervous system .
Biochemical Pathways
The action of this compound affects the cholinergic pathway . By inhibiting acetylcholinesterase, the compound increases the availability of acetylcholine, which can then bind to and activate its receptors . This can lead to various downstream effects, such as the stimulation of muscle contraction or the enhancement of memory processing .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels . This can result in various molecular and cellular effects, such as enhanced neurotransmission in cholinergic neurons . Depending on the specific context, this could lead to improved muscle function, enhanced memory processing, or other effects .
Biochemical Analysis
Biochemical Properties
The compound 3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine . The compound exhibits inhibitory activity against AChE, indicating its potential role in biochemical reactions involving this enzyme .
Cellular Effects
In terms of cellular effects, this compound’s interaction with AChE can influence cell function. By inhibiting AChE, the compound can potentially affect cell signaling pathways, gene expression, and cellular metabolism related to the cholinergic system .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with AChE, leading to the inhibition of this enzyme . This inhibition can result in an increase in the concentration of acetylcholine, a neurotransmitter, thereby affecting the transmission of nerve impulses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with 4-phenylpiperazine under controlled conditions.
Attachment of the Difluorobenzene Ring: The final step involves the sulfonation of the difluorobenzene ring, followed by coupling with the pyrimidine-phenylpiperazine intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially modifying the sulfonamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzene or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as dichloromethane or dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Pharmacology: It is investigated for its binding affinity to various receptors and enzymes, contributing to the development of new therapeutic agents.
Biological Research: The compound’s interactions with biological macromolecules are explored to understand its mechanism of action and potential side effects.
Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other complex organic molecules with pharmaceutical relevance.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar pyrimidine and phenylpiperazine structure.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with antimicrobial activity and a piperazine moiety.
Uniqueness
3,4-difluoro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is unique due to the presence of the difluorobenzene ring, which enhances its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2S/c21-18-7-6-17(12-19(18)22)30(28,29)25-15-13-23-20(24-14-15)27-10-8-26(9-11-27)16-4-2-1-3-5-16/h1-7,12-14,25H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYIDSSOUIMWDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NS(=O)(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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